molecular formula C14H17Cl2N3O2S B12230672 4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12230672
M. Wt: 362.3 g/mol
InChI Key: LDRBMJYHFAKRBR-UHFFFAOYSA-N
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Description

4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features both pyridine and morpholine rings, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the chlorination of pyridine to introduce the dichloro groups, followed by the formation of the morpholine ring through cyclization reactions. Thiomorpholine-4-carbonyl chloride can be reacted with the dichloropyridine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents to optimize the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridine ring or the thiomorpholine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the manufacture of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dichloropyridin-2-yl)-2-morpholinone: Similar structure but lacks the thiomorpholine moiety.

    2-(Thiophen-2-yl)-4-(3,5-dichloropyridin-2-yl)morpholine: Contains a thiophene ring instead of the thiomorpholine.

Uniqueness

The presence of both the thiomorpholine and morpholine rings in 4-(3,5-Dichloropyridin-2-yl)-2-(thiomorpholine-4-carbonyl)morpholine makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17Cl2N3O2S

Molecular Weight

362.3 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H17Cl2N3O2S/c15-10-7-11(16)13(17-8-10)19-1-4-21-12(9-19)14(20)18-2-5-22-6-3-18/h7-8,12H,1-6,9H2

InChI Key

LDRBMJYHFAKRBR-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=C(C=C(C=N2)Cl)Cl)C(=O)N3CCSCC3

Origin of Product

United States

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